3-Iodothyroacetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

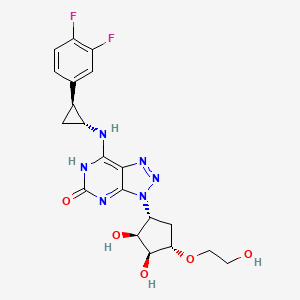

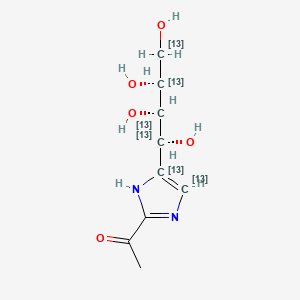

3-Iodothyroacetic acid is an endogenous compound related to thyroid hormones. It is an oxidative metabolite of 3-iodothyronamine and is found circulating in mammals. This compound is known for its pharmacological activity, although its exact biosynthetic pathway and physiological role remain elusive .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Iodothyroacetic acid can be synthesized through the oxidative deamination of 3-iodothyronamine by mitochondrial monoamine oxidase type B and membrane-bound semicarbazide-sensitive amine oxidases . The reaction conditions typically involve the presence of these enzymes and an appropriate oxidative environment.

Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specific and limited use in research settings. the synthesis would generally follow the same principles as laboratory synthesis, scaled up to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions: 3-Iodothyroacetic acid undergoes various chemical reactions, including:

Oxidation: It acts as a reducing agent and can detoxify reactive oxygen species.

Reduction: It can be reduced back to 3-iodothyronamine under certain conditions.

Substitution: It can participate in substitution reactions, particularly involving its iodine atom.

Common Reagents and Conditions:

Oxidation: Requires oxidative enzymes like monoamine oxidase.

Reduction: Requires reducing agents such as hydrogen or hydrides.

Substitution: Typically involves halogen exchange reactions with appropriate nucleophiles.

Major Products:

Oxidation: Produces reactive oxygen species and other oxidative metabolites.

Reduction: Yields 3-iodothyronamine.

Substitution: Results in various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Iodothyroacetic acid has several scientific research applications:

Chemistry: Used to study redox properties and oxidative stress mechanisms.

Biology: Investigated for its role in cellular metabolism and redox status.

Industry: Limited industrial applications, primarily used in research and development settings.

Mechanism of Action

The mechanism of action of 3-iodothyroacetic acid involves its redox properties. It acts as a reducing agent, detoxifying reactive oxygen species and indirectly preventing their formation . It also modulates the activity of sirtuin-1, a mitochondrial NAD±dependent deacetylase, which plays a crucial role in controlling genome stability and cellular redox status .

Comparison with Similar Compounds

3-Iodothyronamine: The precursor to 3-iodothyroacetic acid, with similar redox properties.

3,3’,5-Triiodothyroacetic acid: Another thyroid hormone-related compound with distinct pharmacological properties.

Uniqueness: this compound is unique due to its specific redox properties and its role as an oxidative metabolite of 3-iodothyronamine. Its ability to modulate sirtuin-1 activity and its potential neuroprotective effects distinguish it from other similar compounds .

Properties

IUPAC Name |

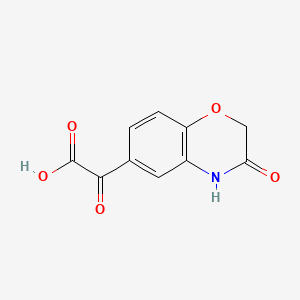

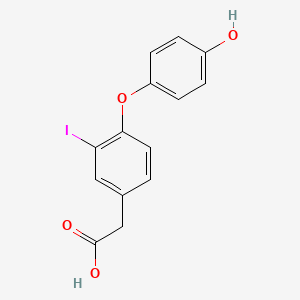

2-[4-(4-hydroxyphenoxy)-3-iodophenyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11IO4/c15-12-7-9(8-14(17)18)1-6-13(12)19-11-4-2-10(16)3-5-11/h1-7,16H,8H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDBDXSUPAYTFGB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)OC2=C(C=C(C=C2)CC(=O)O)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11IO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2'-(6,6,12,12-Tetraoctyl-6,12-dihydroindeno[1,2-b]fluorene-2,8-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)](/img/structure/B565870.png)

![(1S,2S,3R,5S)-3-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylsulfonyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B565874.png)

![(1S,2S,3R,5S)-3-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylsulfinyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B565875.png)